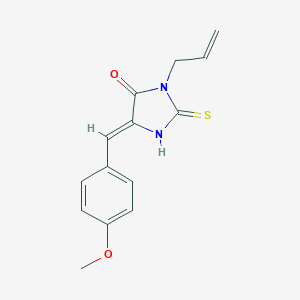
(5Z)-5-(4-methoxybenzylidene)-3-(prop-2-en-1-yl)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound belongs to the class of imidazolidinones, which are characterized by a five-membered ring containing nitrogen and sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-(4-methoxybenzylidene)-3-(prop-2-en-1-yl)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one typically involves the condensation of 3-allylrhodanine with 4-methoxybenzaldehyde under Knoevenagel conditions. This reaction is carried out in the presence of acetic acid, which acts as a catalyst. The resulting product is then purified using standard techniques such as recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-(4-methoxybenzylidene)-3-(prop-2-en-1-yl)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the allyl and methoxybenzylidene groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
(5Z)-5-(4-methoxybenzylidene)-3-(prop-2-en-1-yl)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as enzyme inhibitors or drug candidates.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (5Z)-5-(4-methoxybenzylidene)-3-(prop-2-en-1-yl)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Allyl-5-(4-nitrobenzylidene)-2-thioxo-4-imidazolidinone: Similar structure but with a nitro group instead of a methoxy group.
3-Allyl-5-(4-chlorobenzylidene)-2-thioxo-4-imidazolidinone: Similar structure but with a chloro group instead of a methoxy group.
Uniqueness
(5Z)-5-(4-methoxybenzylidene)-3-(prop-2-en-1-yl)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and ability to interact with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C14H14N2O2S |
|---|---|
Molecular Weight |
274.34 g/mol |
IUPAC Name |
(5Z)-5-[(4-methoxyphenyl)methylidene]-3-prop-2-enyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C14H14N2O2S/c1-3-8-16-13(17)12(15-14(16)19)9-10-4-6-11(18-2)7-5-10/h3-7,9H,1,8H2,2H3,(H,15,19)/b12-9- |
InChI Key |
BVIPBUYSOPOCSU-XFXZXTDPSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)N2)CC=C |
SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)N2)CC=C |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)N2)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


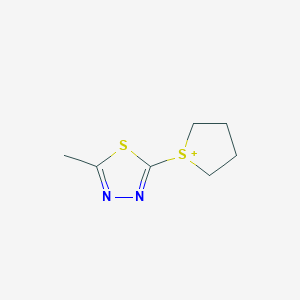
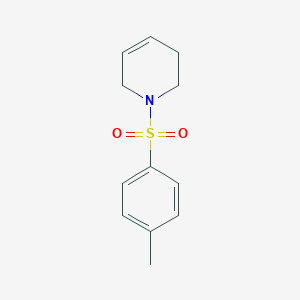

![Spiro[1,3-dithiane-2,8'-cyclobuta[b]chromene]-1',2'-dione](/img/structure/B303386.png)
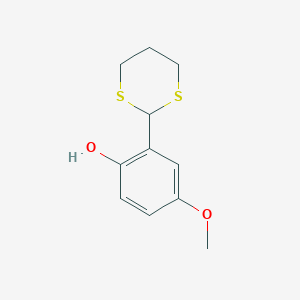
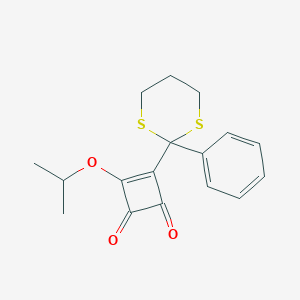

![2,3,7-Trimethyl-6,6-diphenyl-5,8-dioxaspiro[3.4]oct-2-en-1-one](/img/structure/B303391.png)
![3-Isopropoxy-2,7-dimethyl-6,6-diphenyl-5,8-dioxaspiro[3.4]oct-2-en-1-one](/img/structure/B303392.png)
![Cyclobuta[e][1,3]benzodioxole-6,7-dione](/img/structure/B303394.png)
![3-(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)-6-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B303396.png)
![2-(5-Ethyl-2-methylpyrazol-3-yl)-5-[2-[[5-(5-ethyl-2-methylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethylsulfanyl]-1,3,4-oxadiazole](/img/structure/B303397.png)
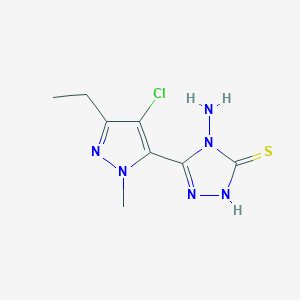
![12-chloro-14-(3,4-dimethoxyphenyl)-2-phenyl-14H-benzo[7,8]chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B303399.png)
